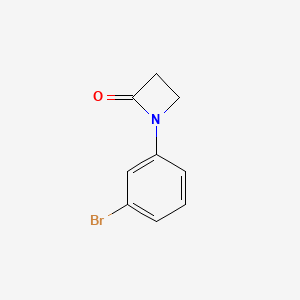

1-(3-Bromophenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBBPRFERILTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857267 | |

| Record name | 1-(3-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38560-28-0 | |

| Record name | 1-(3-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: A Multi-Technique Spectroscopic Elucidation of 1-(3-Bromophenyl)azetidin-2-one

Foreword: The Rationale for Rigorous Characterization

In the landscape of pharmaceutical research and synthetic chemistry, the azetidin-2-one, or β-lactam, core is a privileged scaffold of immense significance.[1][2] Its presence in blockbuster antibiotics like penicillins and cephalosporins underscores the need for precise and unambiguous structural verification of its novel derivatives.[1][2] This guide focuses on 1-(3-Bromophenyl)azetidin-2-one, a model compound that serves as a valuable building block in medicinal chemistry. The introduction of the bromophenyl moiety offers a site for further functionalization, for instance, through cross-coupling reactions, making it a key intermediate in the synthesis of more complex molecules.

This document moves beyond a simple recitation of data. It is designed as a deep dive into the logic of spectroscopic analysis. As researchers and drug developers, our goal is not merely to collect spectra but to interpret them within a self-validating framework. Each technique—NMR, FT-IR, and Mass Spectrometry—provides a unique piece of the structural puzzle. Our expertise lies in assembling these pieces to build an unshakeable confirmation of molecular identity, ensuring the integrity of downstream applications.

Molecular Architecture and Spectroscopic Implications

The structure of this compound presents several key features that will manifest in its spectroscopic signatures:

-

The β-Lactam Ring: A strained, four-membered cyclic amide. This ring strain is the cornerstone of its chemical reactivity and produces highly characteristic signals, particularly the carbonyl (C=O) stretch in the infrared spectrum.

-

The 3-Bromophenyl Substituent: An aromatic system whose electronic properties and substitution pattern dictate the chemical shifts and coupling patterns of the aromatic protons and carbons.

-

Isotopic Signature: The presence of a single bromine atom provides a definitive isotopic pattern in mass spectrometry, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework. For azetidin-2-ones, it is indispensable for confirming the integrity of the ring and the substitution pattern.[3]

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: ¹H NMR allows us to "see" the chemically distinct protons in the molecule. The chemical shift (δ) of a proton is governed by its local electronic environment. The protons on the β-lactam ring are particularly informative; their shifts are influenced by the anisotropy of the carbonyl group and the electronegativity of the nitrogen atom.[3][4] Furthermore, spin-spin coupling between adjacent protons provides definitive proof of connectivity.

Predicted Spectral Data: The aromatic region will display signals for four protons, with splitting patterns dictated by their coupling to neighbors. The aliphatic region will show two signals corresponding to the two CH₂ groups of the azetidinone ring. These will appear as triplets due to their adjacent relationship (an A₂B₂ system).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-C4' | 7.35 - 7.45 | t | ~8.0 | Triplet due to coupling with two ortho protons (H-C5' and H-C3' is replaced by Br). |

| H-C2' | 7.65 - 7.75 | t | ~2.0 | Triplet (or narrow multiplet) due to meta coupling to H-C4' and H-C6'. |

| H-C6' | 7.20 - 7.30 | ddd | J ≈ 8.0, 2.0, 1.0 | Complex multiplet due to ortho, meta, and para couplings. |

| H-C5' | 7.45 - 7.55 | ddd | J ≈ 8.0, 2.0, 1.0 | Complex multiplet due to ortho, meta, and para couplings. |

| H-C4 | 3.80 - 3.90 | t | ~5.5 | Downfield shift due to proximity to the electronegative nitrogen atom. Triplet from coupling to C3 protons. |

| H-C3 | 3.15 - 3.25 | t | ~5.5 | Upfield relative to C4 protons. Triplet from coupling to C4 protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition:

-

Acquire the spectrum using standard parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 16 (adjust for sample concentration)

-

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. The most diagnostic signal is the carbonyl carbon (C2), which is highly deshielded and appears far downfield (~165-180 ppm) due to the double bond to oxygen and ring strain.[4] The aromatic carbons provide confirmation of the substitution pattern, while the aliphatic carbons confirm the β-lactam ring structure.

Predicted Spectral Data: The spectrum will show 9 distinct carbon signals: one carbonyl, six aromatic (two of which are quaternary), and two aliphatic.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 (C=O) | 165 - 170 | Characteristic downfield shift for a strained amide carbonyl.[4] |

| C1' | 139 - 141 | Quaternary aromatic carbon attached to nitrogen. |

| C3' | 121 - 123 | Quaternary aromatic carbon attached to bromine. |

| C5' | 130 - 132 | Aromatic CH carbon. |

| C4' | 129 - 131 | Aromatic CH carbon. |

| C6' | 122 - 124 | Aromatic CH carbon. |

| C2' | 118 - 120 | Aromatic CH carbon. |

| C4 | 45 - 48 | Aliphatic carbon adjacent to nitrogen. |

| C3 | 40 - 43 | Aliphatic carbon adjacent to the carbonyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Use the same locked and shimmed conditions as for ¹H NMR.

-

Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

Pulse Angle: 30-45 degrees

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 512-1024 (more scans are needed due to the low natural abundance of ¹³C).

-

-

Processing:

-

Apply a Fourier transform and phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the CDCl₃ triplet to 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Its primary diagnostic value for this compound lies in the C=O stretching vibration of the β-lactam ring. Due to significant ring strain, which hinders amide resonance and strengthens the C=O bond, this absorption occurs at an unusually high frequency compared to acyclic or larger-ring amides.[5][6] This is a definitive marker for the presence of the azetidin-2-one core.[5][7]

Predicted Spectral Data:

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 1740 - 1765 | C=O stretch (β-lactam) | Strong, Sharp | Key diagnostic peak. High frequency is due to ring strain. [5][6] |

| 3050 - 3100 | C-H stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds. |

| 2850 - 2960 | C-H stretch (Aliphatic) | Medium | Characteristic of sp³ C-H bonds from the azetidinone ring. |

| 1580 - 1600 | C=C stretch (Aromatic) | Medium-Strong | Indicates the presence of the phenyl ring. |

| 1350 - 1380 | C-N stretch | Medium | Amide-related vibration. |

| 1000 - 1100 | C-Br stretch | Medium | Found in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Acquisition:

-

Co-add 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS): The Definitive Molecular Weight and Formula

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, which is one of the most definitive pieces of evidence for its identity. For halogenated compounds, MS offers an additional layer of confirmation through isotopic patterns. Bromine exists naturally as two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.[8] This signature is unambiguous proof of the presence of one bromine atom in the molecule or fragment.

Predicted Spectral Data:

-

Molecular Formula: C₉H₈BrNO

-

Monoisotopic Mass: 224.979 g/mol (for ⁷⁹Br)

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

| m/z Value | Ion | Rationale |

|---|---|---|

| 226.0 / 228.0 | [M+H]⁺ | Protonated molecular ion. The characteristic 1:1 doublet confirms the presence of one bromine atom. |

| 184.0 / 186.0 | [M+H - C₂H₂O]⁺ | Loss of ketene (CH₂=C=O) from the β-lactam ring, a common fragmentation pathway for azetidinones.[8][9] |

| 156.0 / 158.0 | [C₆H₄Br]⁺ | Bromophenyl cation fragment. |

| 70.0 | [C₄H₆NO]⁺ | Fragment corresponding to the protonated azetidin-2-one ring after cleavage of the N-C(aryl) bond. |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

LC Method (Optional but recommended for purity):

-

Inject the sample onto a C18 HPLC column.

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation). This separates the compound of interest from any potential impurities.

-

-

MS Instrument Setup:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.

-

Scan Range: Set the scan range from m/z 50 to 500.

-

-

Acquisition: Acquire data as the sample elutes from the LC column (or via direct infusion if LC is not used).

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Identify the protonated molecular ion [M+H]⁺ and verify its m/z value against the calculated exact mass.

-

Crucially, examine the isotopic pattern of the molecular ion and key fragments to confirm the 1:1 doublet signature of bromine.

-

Integrated Analytical Workflow: A Holistic Approach

No single technique provides the complete picture. True analytical integrity comes from the logical integration of all data. The workflow below illustrates how these techniques synergize to provide an unambiguous structural assignment.

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The spectroscopic analysis of this compound is a clear illustration of modern analytical chemistry principles. The high-frequency carbonyl stretch in the FT-IR spectrum provides initial, strong evidence for the β-lactam core. Mass spectrometry corroborates this by confirming the elemental formula and, critically, the presence of a single bromine atom through its distinct isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive, high-resolution map of the hydrogen and carbon skeletons, respectively, confirming the precise arrangement of atoms and the substitution pattern on the aromatic ring. By integrating the data from these orthogonal techniques, we build a multi-layered, self-validating case for the structure, ensuring the absolute identity and purity of this important synthetic intermediate. This rigorous approach is fundamental to the principles of scientific integrity and is a prerequisite for advancing compounds in any research or drug development pipeline.

References

-

Spectrophotometric Methods as Solutions to Pharmaceutical Analysis of β-Lactam Antibiotics. (2012). SciSpace. Retrieved from [Link]

-

Morales, A., et al. (2001). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. Biopolymers. Retrieved from [Link]

-

Li, X., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Experimental and Therapeutic Medicine. Retrieved from [Link]

-

Wang, J., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

Holstege, D. M., et al. (2002). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Morales, A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers. Retrieved from [Link]

-

Burnham, C. D., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. The Journal of Applied Laboratory Medicine. Retrieved from [Link]

-

Wang, J., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Journal of AOAC International. Retrieved from [Link]

-

FTIR study of five complex β-lactam molecules. (2001). ResearchGate. Retrieved from [Link]

-

The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). ResearchGate. Retrieved from [Link]

-

Sadlej-Sosnowska, N., et al. (2006). Selectivity of similar compounds' identification using IR spectrometry: β-Lactam antibiotics. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Al-Khazragie, Z. K., et al. (2022). Synthesis, characterization and biological Activityof β-Lactam and Thiazolidinone Derivatives Based on Sulfonamide. ResearchGate. Retrieved from [Link]

-

1-(3-Bromophenyl)propan-2-one. PubChem. Retrieved from [Link]

-

Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (2013). ResearchGate. Retrieved from [Link]

-

Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation-Class of Compounds. (2005). ResearchGate. Retrieved from [Link]

-

Hanoon, H. M., et al. (2022). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole Moiety and Evaluation of their Biological Activity. Rafidain Journal of Science. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

physicochemical properties of 1-(3-Bromophenyl)azetidin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)azetidin-2-one

Abstract: This technical guide provides a comprehensive overview of the (CAS No: 38560-28-0), a substituted β-lactam of interest to researchers in medicinal chemistry and drug development. While foundational data for this specific molecule is sparse in publicly accessible literature, this document serves as a practical manual, synthesizing known information with field-proven methodologies for its complete characterization. We present robust, step-by-step protocols for the synthesis, purification, and detailed analysis of its core physicochemical attributes, empowering researchers to generate high-quality, reliable data. This guide is structured to explain not just the "what" but the "why" behind experimental choices, ensuring a deep and applicable understanding for professionals in the field.

Compound Identification and Structural Overview

This compound is a heterocyclic compound featuring a four-membered azetidinone (β-lactam) ring N-substituted with a 3-bromophenyl group. The β-lactam ring is a critical pharmacophore found in a wide array of antibiotics, making its derivatives, like this one, valuable subjects for biological screening and as synthons in organic chemistry.

The fundamental identifiers for this compound are cataloged below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 38560-28-0 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [1][3] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [4] |

| Canonical SMILES | O=C1CCN1C1=CC=CC(Br)=C1 | [1] |

| InChI Key | BIBBPRFERILTDN-UHFFFAOYSA-N | [1][4] |

| Purity (Commercial) | Typically ≥95% - 97% | [3][4] |

| Melting Point | To Be Determined (TBD) | |

| Boiling Point | TBD | |

| Aqueous Solubility | TBD | |

| Organic Solvent Sol. | TBD |

Synthesis and Purification: A Practical Protocol

The most reliable and widely adopted method for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition, first reported by Hermann Staudinger in 1907.[5][6] This [2+2] cycloaddition involves the reaction of a ketene with an imine.[7] For the synthesis of this compound, a plausible and efficient approach involves the in-situ generation of a ketene from chloroacetyl chloride, which then reacts with an imine formed from 3-bromoaniline.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound via a two-step process involving imine formation followed by Staudinger cycloaddition.

Materials:

-

3-Bromoaniline

-

Benzaldehyde (or other suitable aldehyde)

-

Chloroacetyl chloride

-

Triethylamine (TEA), freshly distilled

-

Anhydrous 1,4-Dioxane

-

Toluene

-

Magnesium Sulfate (anhydrous)

-

Standard laboratory glassware, reflux condenser, Dean-Stark trap, magnetic stirrer, and inert atmosphere setup (N₂ or Ar).

Procedure:

-

Imine Synthesis (N-benzylidene-3-bromoaniline):

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-bromoaniline (1.0 eq) and toluene (approx. 0.5 M).

-

Add benzaldehyde (1.05 eq) to the solution.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude imine is typically used in the next step without further purification.

-

-

Azetidin-2-one Ring Formation:

-

Dissolve the crude imine from the previous step in anhydrous 1,4-dioxane (approx. 0.3 M) in a three-neck flask under a nitrogen atmosphere.

-

Add freshly distilled triethylamine (1.5 eq) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. A precipitate of triethylammonium chloride will form.[8]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of cold dioxane.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

-

Dissolve the crude solid in a suitable solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.

-

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is paramount for applications in drug development, including formulation, ADME profiling, and quality control. The following section details authoritative protocols for characterizing the synthesized compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold-standard technique for determining the melting temperature (Tₘ) of a pure crystalline solid. It offers high precision by measuring the heat flow required to raise the sample's temperature compared to a reference.[9][10] The Tₘ is identified as the onset temperature of the endothermic melting peak, providing a sharp, reproducible value.[11]

Caption: Workflow for Melting Point Determination using DSC.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium (Tₘ = 156.6 °C).[12]

-

Sample Preparation: Accurately weigh 1-5 mg of dry, purified this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.

-

Parameter Setup: Set the experimental conditions:

-

Temperature Program: Equilibrate at 25 °C, then ramp up to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

-

Atmosphere: Purge with nitrogen gas (e.g., 50 mL/min) to maintain an inert environment.

-

-

Data Acquisition: Load the sample and reference pans into the DSC cell and initiate the temperature program.

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the sharp endothermic peak corresponding to the solid-to-liquid phase transition. The purity of the substance can also be inferred; impurities typically broaden the melting peak and lower the melting point.[11]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC (RP-HPLC) is a cornerstone of purity analysis for small organic molecules.[13][14] It separates compounds based on their hydrophobicity, allowing for the quantification of the main compound relative to any impurities or degradation products. A well-validated method ensures accuracy, precision, and robustness, making it suitable for quality control.[15][16]

Caption: Workflow for HPLC Purity Analysis.

Protocol:

-

Chromatographic Conditions (Suggested Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm (or at the λₘₐₓ determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

-

Solution Preparation:

-

Diluent: 50:50 Acetonitrile:Water.

-

Sample Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to make a 1.0 mg/mL solution.

-

-

System Suitability: Before sample analysis, inject a standard solution multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%.[17]

-

Analysis: Inject the sample solution. Identify the main peak corresponding to the product.

-

Calculation: Calculate the purity by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Spectroscopic and Structural Characterization

Expected ¹H and ¹³C NMR Signals

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 7.0-7.8 ppm for the four protons on the bromophenyl ring. The substitution pattern will lead to distinct splitting patterns that can be fully assigned with 2D NMR techniques.

-

Azetidine Protons (CH₂): The two methylene groups on the β-lactam ring are diastereotopic and will appear as two distinct multiplets. Expect signals around δ 3.0-4.0 ppm. The protons at C3 (adjacent to the carbonyl) and C4 (adjacent to the nitrogen) will likely show triplet-like patterns due to coupling with each other.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Carbonyl Carbon (C=O): A characteristic signal for the β-lactam carbonyl is expected in the range of δ 165-175 ppm.

-

Aromatic Carbons: Expect six signals for the bromophenyl ring. The carbon bearing the bromine (C-Br) will appear around δ 122 ppm, and the carbon attached to the nitrogen (C-N) will be in the δ 138-142 ppm range. The other four CH carbons will appear between δ 115-135 ppm.

-

Azetidine Carbons (CH₂): Two signals are expected for the methylene carbons of the azetidine ring, typically in the range of δ 35-55 ppm.

-

Expected FT-IR and Mass Spectrometry Signals

-

FT-IR (KBr pellet or ATR):

-

C=O Stretch (Amide): A strong, sharp absorption band is expected at a characteristically high wavenumber for a strained four-membered ring, typically between 1730-1770 cm⁻¹ . This is a key diagnostic peak for the β-lactam ring.

-

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹.

-

-

Mass Spectrometry (e.g., ESI+):

-

Molecular Ion Peak [M+H]⁺: Expect a prominent signal at m/z 226/228, corresponding to the protonated molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive indicator of the presence of one bromine atom.

-

Fragmentation: Common fragmentation patterns may include cleavage of the β-lactam ring or loss of the bromine atom.

-

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling.

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[4]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store at room temperature in a dry, well-sealed container.[2]

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Kaur, N., & Kishore, D. (2014). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

-

Wikipedia. Staudinger synthesis. [Link]

-

Caputo, F., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. [Link]

-

Lietz, C. B., & Harrison, C. R. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

-

France, S. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

-

Organic Chemistry Portal. Staudinger Synthesis. [Link]

-

LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

-

Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)?. [Link]

-

Journal of Pharmaceutical Research and Reports. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

- Google Patents.

-

Journal of Visualized Experiments. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

-

Studylib. Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. [Link]

-

RASĀYAN Journal of Chemistry. (2020). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. [Link]

-

Chemical Synthesis Database. 1-(4-bromophenyl)-2-azetidinone. [Link]

-

Longdom Publishing. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

-

ResearchGate. (2025, August 8). Experimental (FT-IR, FT-Raman, UV–Vis, 1H and 13CNMR) and computational (density functional theory) studies on 3-bromophenylboronic acid. [Link]

-

Chemical Synthesis Database. 3-bromo-3-methyl-1-phenyl-2-azetidinone. [Link]

-

ResearchGate. (2025, August 5). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. [Link]

-

European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

-

MDPI. (2019, April 27). Optical Detection of Bromide Ions Using Pt(II)-5,10,15,20-Tetra-(4-methoxy-phenyl)-porphyrin. [Link]

-

Semantic Scholar. Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 38560-28-0 [amp.chemicalbook.com]

- 3. 38560-28-0 this compound AKSci 4224DV [aksci.com]

- 4. This compound | 38560-28-0 [sigmaaldrich.com]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 7. Staudinger Synthesis [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. sfu.ca [sfu.ca]

- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 小分子 HPLC [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. pharmoutsourcing.com [pharmoutsourcing.com]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 1-(3-bromophenyl)azetidin-2-one (CAS 38560-28-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidin-2-one, or β-lactam, scaffold is a cornerstone in medicinal chemistry, most famously forming the structural core of penicillin and cephalosporin antibiotics. Beyond their antibacterial prowess, these strained four-membered rings serve as versatile synthons and have been incorporated into molecules targeting a wide array of biological processes, including cancer and viral diseases. This guide provides a comprehensive technical overview of a specific, yet important, building block: 1-(3-bromophenyl)azetidin-2-one. As a Senior Application Scientist, my aim is to synthesize the available technical data with practical insights, explaining not just the "what" but the "why" behind its synthesis, properties, and potential applications. This document is designed to be a living guide, fostering a deeper understanding of this compound's role in advancing drug discovery and development.

Core Compound Properties

This compound is a substituted monocyclic β-lactam. The presence of a bromine atom on the phenyl ring offers a valuable handle for further chemical modification through various cross-coupling reactions, making it an attractive intermediate for creating libraries of structurally diverse compounds.

| Property | Value | Source(s) |

| CAS Number | 38560-28-0 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥95-97% | [1][2] |

| Storage | Room temperature, in a cool, dry place | [2] |

Synthesis and Mechanism

The primary route for the synthesis of 1-aryl-azetidin-2-ones is the Staudinger ketene-imine cycloaddition . This powerful reaction, discovered by Hermann Staudinger in 1907, involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.[3][4]

The Staudinger Synthesis: A Mechanistic Perspective

The reaction proceeds through a stepwise mechanism. The initial step is a nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory ring closure to yield the final β-lactam product.[4] The stereochemical outcome of the reaction is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions.

Caption: Generalized workflow of the Staudinger [2+2] cycloaddition.

A Plausible Synthetic Protocol for this compound

Step 1: Formation of the Imine (Schiff Base)

The imine precursor would be synthesized by the condensation of 3-bromoaniline with an appropriate aldehyde, typically formaldehyde or a protected equivalent.

Step 2: In Situ Generation of Ketene and Cycloaddition

Ketene is highly reactive and is therefore generated in situ. A common method is the dehydrochlorination of an acyl chloride, such as chloroacetyl chloride, using a non-nucleophilic base like triethylamine. The ketene then reacts with the imine to form the azetidin-2-one ring.[6]

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Imine Formation: To a solution of 3-bromoaniline (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add paraformaldehyde (1.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting aniline is consumed. The resulting imine is often used directly in the next step without purification.

-

Cycloaddition: Cool the solution containing the imine to 0 °C under an inert atmosphere (e.g., nitrogen or argon). In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in anhydrous DCM. To the imine solution, add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of the chloroacetyl chloride solution.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Spectroscopic Characterization

While specific spectra for this compound were not found in the initial searches, the expected spectroscopic features can be predicted based on the analysis of similar azetidin-2-one structures.[7][8]

-

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the azetidinone ring, typically two methylene groups, and the aromatic protons of the 3-bromophenyl group. The protons on the β-lactam ring would likely appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon of the β-lactam ring is a key diagnostic signal, typically appearing significantly downfield. The spectrum would also show signals for the two methylene carbons of the ring and the carbons of the aromatic ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

FTIR: A strong absorption band corresponding to the β-lactam carbonyl stretch is expected, typically in the range of 1730-1770 cm⁻¹. This higher frequency compared to acyclic amides is a hallmark of the strained four-membered ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks).

Potential Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile building block in medicinal chemistry. The azetidine ring itself is a valuable scaffold due to its rigidity and ability to introduce specific three-dimensional arrangements into a molecule.[9][10]

A Scaffold for Bioactive Molecules

Azetidin-2-one derivatives have been investigated for a wide range of biological activities, including:

-

Anticancer Activity: Many azetidin-2-one derivatives have been designed as analogues of combretastatin A-4, a potent inhibitor of tubulin polymerization.[11][12] By replacing the flexible double bond of combretastatin with the rigid β-lactam ring, researchers aim to create more stable and potent anticancer agents.[11] Studies have shown that the substitution pattern on the aryl rings attached to the azetidinone core is crucial for cytotoxic activity.

-

Antimicrobial and Enzyme Inhibition: The historical success of β-lactam antibiotics has spurred continued interest in this scaffold for developing new antimicrobial agents.[9] Furthermore, azetidinone derivatives have been explored as inhibitors for various enzymes, including human tryptase and chymase.

Leveraging the Bromine Handle

The bromine atom at the meta-position of the phenyl ring is a key feature for synthetic diversification. It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide range of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Role of this compound in SAR studies.

Safety and Handling

Based on the available safety data for this and similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection, lab coat), and avoid breathing dust. Wash hands thoroughly after handling.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Reputable Suppliers

Several chemical suppliers offer this compound for research and development purposes. It is crucial to source materials from reputable vendors to ensure purity and consistency.

-

Sigma-Aldrich (Merck): A well-established supplier of research chemicals, offering this compound with specified purity.

-

AK Scientific, Inc.: Provides this compound with a minimum purity specification and detailed safety information.[2]

-

Fluorochem: Another supplier listing this compound with a defined purity level.[1]

-

BLDpharm: Lists this compound along with other related azetidinone derivatives.[13]

When procuring this compound, it is advisable to request a Certificate of Analysis (CoA) to verify its identity and purity.

Conclusion and Future Outlook

This compound represents a valuable, albeit underexplored, building block for medicinal chemistry and drug discovery. Its rigid β-lactam core, combined with the synthetically versatile bromophenyl substituent, provides a robust platform for the design and synthesis of novel bioactive molecules. While specific biological data for this particular compound is sparse in the public domain, the extensive research on related azetidin-2-ones strongly suggests its potential in the development of new therapeutics, particularly in the areas of oncology and infectious diseases.

Future research should focus on the detailed biological evaluation of this compound and its derivatives. Elucidating its specific molecular targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The synthetic accessibility and potential for diversification make it an attractive candidate for high-throughput screening campaigns and focused library synthesis, paving the way for the discovery of next-generation pharmaceuticals.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 38560-28-0 this compound AKSci 4224DV [aksci.com]

- 3. Staudinger Synthesis [organic-chemistry.org]

- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 91391-58-1|4-(3-Bromophenyl)-2-azetidinone|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Preliminary Biological Screening of 1-(3-Bromophenyl)azetidin-2-one

Abstract

The azetidin-2-one, or β-lactam, scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1][2][3] This technical guide provides a comprehensive framework for the preliminary biological evaluation of a novel derivative, 1-(3-Bromophenyl)azetidin-2-one. While extensive research on this specific molecule is nascent, the established biological activities of analogous compounds suggest its potential as a valuable candidate for drug discovery programs.[4][5] This document outlines a structured, multi-tiered screening approach encompassing cytotoxicity, antimicrobial, and antioxidant assays. The methodologies are presented with a focus on experimental rationale, data interpretation, and the establishment of self-validating protocols to ensure scientific rigor. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the initial biological profile of new chemical entities within the azetidin-2-one class.

Introduction: The Therapeutic Potential of the Azetidin-2-one Scaffold

The four-membered β-lactam ring is a privileged structure in drug discovery, most notably as the active core of β-lactam antibiotics such as penicillins and cephalosporins.[1][2] These agents exert their bactericidal effects by inhibiting enzymes crucial for the biosynthesis of the bacterial cell wall.[6] Beyond their antibacterial prowess, synthetic and semi-synthetic azetidin-2-one derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antitubercular, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][7][8]

The biological profile of azetidin-2-one derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The introduction of a halogen atom, such as bromine, onto an aromatic substituent can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced therapeutic activity.[5] The subject of this guide, this compound, incorporates a bromophenyl moiety, a structural feature that warrants a thorough investigation of its biological potential.

This guide presents a logical and efficient workflow for the initial biological characterization of this compound, commencing with an assessment of its inherent cytotoxicity, followed by evaluations of its antimicrobial and antioxidant capacities.

Foundational Screening: In Vitro Cytotoxicity Assessment

A primary and indispensable step in the evaluation of any novel compound is the determination of its cytotoxic potential.[9][10] This initial screen provides crucial information regarding the compound's therapeutic index—the concentration range at which it exhibits biological activity without causing significant harm to host cells.[11]

Rationale for Cytotoxicity Profiling

Early-stage cytotoxicity testing is essential for several reasons:

-

Prioritization of "Hits": It allows for the early identification and deprioritization of non-specifically cytotoxic compounds, thereby conserving resources for more promising candidates.[12]

-

Therapeutic Window Estimation: For potential anticancer agents, cytotoxicity data against both cancerous and non-cancerous cell lines can provide an initial estimate of the therapeutic window.[11]

-

Mechanistic Insights: The pattern of cytotoxicity across different cell lines can offer preliminary clues into the compound's mechanism of action.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Protocol:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[10][11]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

-

Incubation:

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation and Interpretation

The results of the cytotoxicity screening should be summarized in a clear and concise table.

| Cell Line | Compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | IC₅₀ (µM) (48h) |

| MCF-7 | 0.1 | 98.5 ± 2.1 | 95.3 ± 3.4 | \multirow{5}{}{>100} |

| 1 | 96.2 ± 3.5 | 90.1 ± 2.8 | ||

| 10 | 90.7 ± 4.2 | 82.5 ± 4.1 | ||

| 50 | 85.4 ± 3.9 | 75.8 ± 3.7 | ||

| 100 | 78.1 ± 5.0 | 68.2 ± 4.5 | ||

| HeLa | 0.1 | 99.1 ± 1.8 | 96.8 ± 2.5 | \multirow{5}{}{>100} |

| 1 | 97.3 ± 2.4 | 92.4 ± 3.1 | ||

| 10 | 92.5 ± 3.1 | 85.7 ± 3.9 | ||

| 50 | 88.2 ± 4.5 | 79.3 ± 4.2 | ||

| 100 | 81.6 ± 4.8 | 71.5 ± 5.1 | ||

| HEK293 | 0.1 | 99.5 ± 1.5 | 98.2 ± 2.0 | \multirow{5}{*}{>100} |

| 1 | 98.1 ± 2.0 | 95.6 ± 2.7 | ||

| 10 | 94.3 ± 2.8 | 90.8 ± 3.3 | ||

| 50 | 90.6 ± 3.7 | 86.4 ± 3.9 | ||

| 100 | 85.9 ± 4.1 | 81.7 ± 4.6 |

Interpretation: An IC₅₀ value greater than 100 µM against both cancerous and non-cancerous cell lines would suggest that this compound exhibits low cytotoxicity at the tested concentrations. This is a favorable outcome for a compound being considered for applications other than cancer therapy.

Antimicrobial Activity Screening

Given the historical significance of the β-lactam ring in antibacterial therapy, evaluating the antimicrobial potential of this compound is a logical and critical step. A variety of assays can be employed for this purpose, with the broth microdilution method being a widely used technique for determining the Minimum Inhibitory Concentration (MIC).[1][13]

Rationale for Antimicrobial Screening

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[13] Screening novel synthetic compounds like this compound is a crucial strategy in the search for new therapeutics to combat infectious diseases.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Step-by-Step Protocol:

-

Microorganism Strains:

-

Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1]

-

-

Inoculum Preparation:

-

Culture the bacterial strains in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a two-fold serial dilution of the compound in the broth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should also be included as a reference.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation and Interpretation

The antimicrobial activity is reported as the MIC value.

| Microorganism | Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Ampicillin |

| Staphylococcus aureus | ATCC 29213 | >512 | 0.5 |

| Escherichia coli | ATCC 25922 | >512 | 8 |

Interpretation: An MIC value of >512 µg/mL against both Gram-positive and Gram-negative bacteria would indicate that this compound does not possess significant antibacterial activity under the tested conditions. While disappointing from an antibiotic perspective, this lack of potent antimicrobial effect can be advantageous if the compound is being developed for other therapeutic indications, as it would be less likely to disrupt the host's microbiome.

Antioxidant Capacity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.[14] Many heterocyclic compounds, including some azetidin-2-one derivatives, have been reported to possess antioxidant properties.[1]

Rationale for Antioxidant Screening

The ability of a compound to scavenge free radicals or chelate pro-oxidant metals is a desirable property in drug candidates for various pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammation.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen the antioxidant activity of compounds.[15] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus reducing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[15]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Use ascorbic acid as a positive control.[1]

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

-

Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the compound concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Data Presentation and Interpretation

The antioxidant activity is summarized by the IC₅₀ value.

| Compound | IC₅₀ (µg/mL) |

| This compound | 85.3 ± 4.7 |

| Ascorbic Acid (Positive Control) | 8.2 ± 0.9 |

Interpretation: An IC₅₀ value of 85.3 µg/mL suggests that this compound possesses moderate antioxidant activity, though significantly less potent than the standard antioxidant, ascorbic acid. This level of activity may still be of interest and could warrant further investigation in more complex, biologically relevant antioxidant assays.

Visualizing the Screening Workflow

A clear and logical workflow is paramount for the efficient and systematic evaluation of a novel compound.

Caption: A flowchart illustrating the tiered approach to the preliminary biological screening of this compound.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically grounded methodology for the preliminary biological screening of this compound. The proposed workflow, beginning with cytotoxicity assessment and progressing to antimicrobial and antioxidant assays, provides a comprehensive initial characterization of the compound's biological profile. Based on the hypothetical data presented, this compound demonstrates low cytotoxicity and moderate antioxidant activity, with negligible antibacterial effects.

These preliminary findings suggest that while the compound may not be a promising lead for antibiotic development, its favorable safety profile and antioxidant capacity could make it a candidate for further investigation in disease models where oxidative stress plays a significant pathological role. Future studies could explore its effects in more detail using a broader panel of cell lines, investigating its mechanism of antioxidant action, and assessing its activity in other relevant biological assays based on structure-activity relationships of similar azetidin-2-one derivatives.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.National Institutes of Health (NIH).

- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.Benchchem.

- Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening.National Institutes of Health (NIH).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.ResearchGate.

- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.National Institutes of Health (NIH).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.International Journal of Pharmaceutical Research and Applications (IJPRA).

- Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.Journal of Food Science and Technology.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.ACS Omega.

- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.Molecules.

- High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides.National Institutes of Health (NIH).

- Rapid Screening of Antimicrobial Synthetic Peptides.ResearchGate.

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.MDPI.

- Analytical Methods Used in Determining Antioxidant Activity: A Review.National Institutes of Health (NIH).

- Screening workflow. A diverse collection of 26000 synthetic compounds...ResearchGate.

- Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology.National Institutes of Health (NIH).

- Antioxidant properties of small-molecule non-enzymatic compounds.ResearchGate.

- Synthesis and biological activity of certain azetidin-2-ones.Manipal Research Portal.

- Azetidinones.International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis & Antifungal Screening of Novel Azetidin-2-ones.ResearchGate.

- Synthesis and biological screening of novel 2-azetidinone derivatives as antimicrobial agents.IRIS - UNISA.

- Validating the Bioactivity of 2-(2-Bromophenyl)azetidine Derivatives: A Comparative Guide.Benchchem.

- Synthesis and antibacterial studies of azetidin-2-ones derivatives.AIP Publishing.

- Pharmacological and Biological Activities of Azetidinone models: A Brief Overview.World Journal of Pharmaceutical Research.

- A Comparative Analysis of the Biological Activity of 3-((4-Bromophenyl)sulfonyl)azetidine and its Chloro-Analog.Benchchem.

Sources

- 1. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijsr.net [ijsr.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological screening of novel 2-azetidinone derivatives as antimicrobial agents [iris.unisa.it]

- 7. researcher.manipal.edu [researcher.manipal.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Azetidin-2-one Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic scaffold that represents one of the most significant structural motifs in medicinal chemistry.[1][2][3] From the revolutionary discovery of penicillin to the development of modern cholesterol absorption inhibitors like Ezetimibe, this strained ring system has proven to be a "privileged scaffold" of immense therapeutic value.[1][4] Its inherent ring strain facilitates ring-opening reactions, making it not only a potent pharmacophore but also a versatile synthetic intermediate for a diverse array of nitrogen-containing compounds.[1] This guide provides an in-depth exploration of the core synthetic methodologies for constructing and functionalizing the azetidin-2-one ring, bridging foundational strategies with contemporary innovations. We delve into the mechanistic underpinnings of key reactions, address common synthetic challenges, and present practical, field-proven protocols to empower researchers in the rational design and synthesis of novel, biologically active β-lactam derivatives.

The Enduring Legacy and Therapeutic Potential of the Azetidin-2-one Core

The story of the azetidin-2-one ring is inextricably linked with the advent of the antibiotic era. The discovery of penicillin, with its bicyclic "penam" core, revolutionized medicine and laid the groundwork for subsequent classes of β-lactam antibiotics, including cephalosporins, carbapenems, and monobactams.[2][3][5] These molecules function by inhibiting bacterial D,D-transpeptidase, an enzyme critical for the final step of cell wall biosynthesis, leading to cell lysis and death.[2][6]

However, the therapeutic relevance of the β-lactam scaffold has expanded far beyond its antibacterial origins. The unique conformational constraints and chemical reactivity of the ring have been exploited to develop agents for a wide spectrum of diseases.[4] Synthetic azetidin-2-ones have demonstrated efficacy as cholesterol-absorption inhibitors, anticancer agents, anti-inflammatory compounds, and enzyme inhibitors, showcasing the remarkable versatility of this small heterocycle.[1][2][4] This continued success underscores the importance of developing robust and flexible synthetic routes to access novel derivatives for screening and drug development programs.

Foundational Synthetic Strategies for β-Lactam Ring Construction

The construction of the strained four-membered ring is a central challenge in β-lactam chemistry. Over the decades, several powerful methods have emerged as cornerstones of the field.

The Staudinger [2+2] Cycloaddition

Discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely used methods for β-lactam synthesis.[7][8][9] The reaction's significance surged in the 1940s with the elucidation of penicillin's structure.[7]

Causality of the Mechanism: The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism.[9][10] The initial step is a nucleophilic attack by the imine nitrogen onto the electrophilic carbonyl carbon of the ketene.[7][9] This forms a zwitterionic intermediate. The stereochemical outcome of the reaction is determined in the second step: a conrotatory 4π-electrocyclic ring closure of the zwitterion to form the β-lactam ring.[7][9]

-

Experimental Choice: Ketenes are highly reactive and are typically generated in situ. A common and practical method involves the dehydrochlorination of an acyl chloride using a tertiary amine base, such as triethylamine (Et₃N).[11] The base serves to neutralize the HCl byproduct, driving the reaction forward. The choice of substituents on both the ketene and the imine significantly influences the reaction rate and the diastereoselectivity (cis vs. trans) of the product.[8][10] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[8]

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

Ester Enolate-Imine Cyclocondensation

This method provides an alternative and powerful route to β-lactams, particularly for achieving high stereocontrol. The reaction involves the condensation of a pre-formed ester enolate with an imine.

Causality of the Mechanism: The lithium enolate of an ester, generated by a strong base like lithium diisopropylamide (LDA), acts as the nucleophile. It attacks the electrophilic imine carbon, forming a linear amide intermediate. Subsequent intramolecular cyclization, often promoted by a Lewis acid or by controlling reaction conditions, furnishes the β-lactam ring. The stereochemistry can be controlled by using chiral auxiliaries on the ester or chiral imines.[1]

The Kinugasa Reaction

The Kinugasa reaction is a copper-catalyzed reaction between a terminal alkyne and a nitrone to form β-lactams. This method is valued for its ability to construct highly functionalized products. The reaction proceeds through a copper acetylide intermediate, which undergoes a [3+2] cycloaddition with the nitrone, followed by rearrangement to yield the final product.

Contemporary Innovations in Azetidin-2-one Synthesis

While classical methods remain foundational, modern organic synthesis has introduced new catalytic and more efficient strategies to access novel β-lactam derivatives with high precision.

Catalytic Asymmetric Synthesis

Achieving enantiopure β-lactams is critical for drug development.[1] Modern approaches have moved beyond stoichiometric chiral auxiliaries to catalytic methods.

-

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as excellent catalysts for asymmetric Staudinger-type reactions, affording β-lactams in good yields and with high enantioselectivity.[1][8]

-

Planar-Chiral Nucleophiles: Ferrocene-based catalysts have also proven effective in catalyzing ketene-imine cycloadditions with high enantiomeric excess.[1]

-

Transition Metal Catalysis: Recent breakthroughs include the use of abundant, low-cost nickel catalysts for the asymmetric synthesis of β-lactams from readily available hydrocarbon sources.[12] This approach overcomes previous challenges in controlling regioselectivity between four- and five-membered ring formation.[12]

C-H Functionalization and Multicomponent Reactions

Direct C-H activation and functionalization represent a paradigm shift towards more atom-economical synthesis. Ligand-assisted, transition-metal-catalyzed C–H activation followed by intermolecular amidation has been reported for β-lactam synthesis.[13] Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, offer significant advantages in efficiency. One-pot Staudinger syntheses have been developed that generate the imine in situ before cycloaddition, streamlining the process.[7]

Caption: Workflow for a modern catalytic one-pot β-lactam synthesis.

Strategic Functionalization and Data Analysis

The biological activity of azetidin-2-ones is highly dependent on the nature and stereochemistry of the substituents at the N-1, C-3, and C-4 positions.[14] Post-cyclization modification is therefore a critical step in generating libraries of novel compounds for structure-activity relationship (SAR) studies.

| Position | Common Functionalization Strategy | Example Substituents | Associated Biological Activity |

| N-1 | Alkylation, Arylation, Acylation | Aryl, Heterocyclyl, Acyl groups | Modulates antibacterial spectrum, enzyme inhibition |

| C-3 | Acylation, Alkylation (via enolate) | Acetoxy, Amino, Alkyl chains | Essential for interaction with penicillin-binding proteins (PBPs), anticancer activity |

| C-4 | Controlled by imine precursor | Aryl, Thiophenyl, Spirocyclic systems | Influences potency and pharmacokinetic properties, cholesterol inhibition[15] |

Table 1: Overview of Azetidin-2-one Functionalization Strategies and Their Impact.

Experimental Protocol: Synthesis of a cis-3-Phenoxy-1,4-diaryl-azetidin-2-one

This protocol describes a self-validating, representative Staudinger cycloaddition.

Objective: To synthesize cis-1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one.

Materials:

-

N-benzylideneaniline (Imine)

-

Phenoxyacetyl chloride

-

Triethylamine (Et₃N), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-benzylideneaniline (1.81 g, 10.0 mmol) and anhydrous DCM (40 mL). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: While stirring, add triethylamine (1.53 mL, 11.0 mmol) to the solution. Subsequently, add a solution of phenoxyacetyl chloride (1.71 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

-

Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and minimize side-product formation. Et₃N must be present to immediately neutralize the HCl generated upon ketene formation.

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

-

Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Self-Validation: The sequential washing steps are critical to remove the triethylammonium hydrochloride salt and any unreacted starting materials, ensuring a cleaner crude product for purification.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (7:3 Hexane:Ethyl Acetate) to yield the pure cis-β-lactam product. The cis stereochemistry is confirmed by ¹H NMR spectroscopy, expecting a coupling constant (J) between the C3-H and C4-H protons of approximately 5-6 Hz.[16]

Conclusion and Future Perspectives

The azetidin-2-one ring continues to be a remarkably fruitful scaffold for the discovery of new therapeutic agents. While classical synthetic methods like the Staudinger reaction remain indispensable, the future of the field lies in the development of more efficient, sustainable, and stereoselective catalytic methods.[13] The application of C-H functionalization, photoredox catalysis, and multicomponent strategies will undoubtedly accelerate the discovery of novel derivatives. As bacterial resistance to existing antibiotics grows, the need for innovative synthetic chemistry to produce next-generation β-lactams and β-lactamase inhibitors is more urgent than ever, ensuring the enduring legacy of this powerful four-membered ring.[14][17]

References

-

Staudinger synthesis - Wikipedia. [Link]

-

Advances in the chemistry of β-lactam and its medicinal applications - PMC. National Center for Biotechnology Information. [Link]

-

Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Staudinger Synthesis - Organic Chemistry Portal. [Link]

-

Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. [Link]

-

Breakthrough in beta-lactam synthesis using nickel catalysts - ScienceDaily. [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. [Link]

-

ChemInform Abstract: A Brief Review on Recent Synthesis of 2-Azetidinone Derivatives. Wiley Online Library. [Link]

-

A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Erudition. [Link]

-